molecular formula C12H12FN3O B11740835 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B11740835
M. Wt: 233.24 g/mol
InChI Key: VFNBJZDUYCFFLY-UHFFFAOYSA-N
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Description

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond. This compound features a cyano group, a dimethylamino group, and a fluorophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis may start with 4-fluoroaniline, which undergoes a series of reactions to introduce the cyano and dimethylamino groups.

    Reaction Conditions: The reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group or the double bond.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and dimethylamino groups may play a role in binding to enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-cyano-3-(dimethylamino)-N-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

Uniqueness

The presence of the fluorophenyl group in 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide makes it unique, as fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17)

InChI Key

VFNBJZDUYCFFLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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